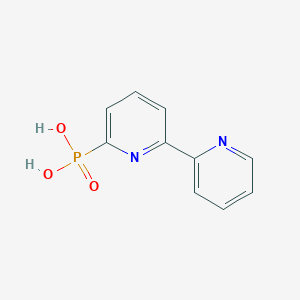![molecular formula C51H68O2 B12571181 1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione CAS No. 190276-00-7](/img/structure/B12571181.png)
1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione is a complex organic compound characterized by its unique structure, which includes two biphenyl groups attached to a propane-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione typically involves the following steps:
Formation of Biphenyl Groups: The initial step involves the synthesis of biphenyl groups with dodecyl substituents. This can be achieved through a Suzuki coupling reaction between 4-bromo-1-dodecylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Attachment to Propane-1,3-dione: The biphenyl groups are then attached to a propane-1,3-dione core through a Friedel-Crafts acylation reaction. This involves the reaction of the biphenyl groups with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials, including liquid crystals and polymers.
Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer drugs.
Industry: It can be used in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of 1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione involves its interaction with molecular targets and pathways within cells. The biphenyl groups can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in cell division, leading to potential anti-cancer effects.
類似化合物との比較
Similar Compounds
1,3-Bis(4-hydroxyphenyl)-1,3-propanedione: Similar structure but with hydroxy groups instead of dodecyl groups.
1,3-Bis(diphenylphosphino)propane: Contains phosphino groups instead of biphenyl groups.
Uniqueness
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in materials science and industrial applications.
特性
CAS番号 |
190276-00-7 |
|---|---|
分子式 |
C51H68O2 |
分子量 |
713.1 g/mol |
IUPAC名 |
1,3-bis[4-(4-dodecylphenyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C51H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-29-44(30-26-42)46-33-37-48(38-34-46)50(52)41-51(53)49-39-35-47(36-40-49)45-31-27-43(28-32-45)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41H2,1-2H3 |
InChIキー |
GZDBMVFPGBDVMY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)

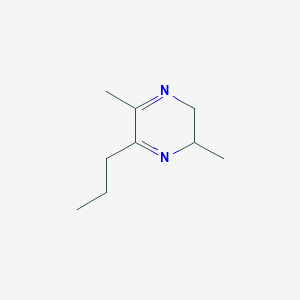
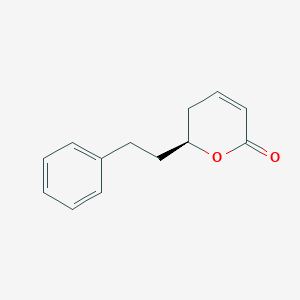
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
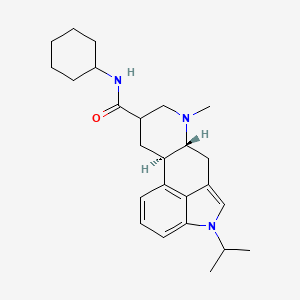
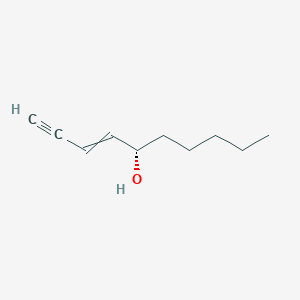
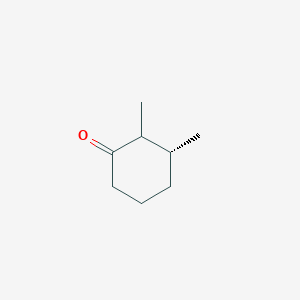
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
